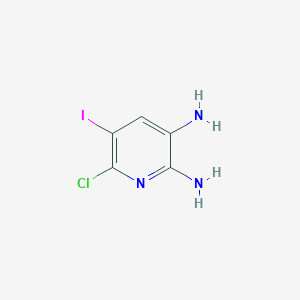

6-Chloro-5-iodopyridine-2,3-diamine

Description

6-Chloro-5-iodopyridine-2,3-diamine (CAS: 1473416-55-5) is a halogenated pyridine derivative featuring chlorine and iodine substituents at positions 6 and 5, respectively, along with amino groups at positions 2 and 3. Its molecular formula is C₅H₅ClIN₃, with a molecular weight of 269.47 g/mol . The compound is sensitive to light and moisture, requiring storage in inert atmospheres at 2–8°C .

Properties

IUPAC Name |

6-chloro-5-iodopyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClIN3/c6-4-2(7)1-3(8)5(9)10-4/h1H,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDILLCVNFYDJDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)Cl)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-5-iodopyridine-2,3-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of halogen substituents (chlorine and iodine) and amino groups on a pyridine ring. Its molecular formula is CHClIN, and it has a molecular weight of approximately 265.48 g/mol. The compound's structure facilitates interactions with biological targets, making it an interesting candidate for further study.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on halogenated pyridines demonstrated their effectiveness against various bacterial strains, suggesting that the presence of halogens enhances their bioactivity .

Table 1: Antimicrobial Activity of Halogenated Pyridines

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 6-Bromo-5-methylpyridine-2,3-diamine | S. aureus | 16 µg/mL |

| 6-Iodo-2-pyridinamine | P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways . The mechanism involves the inhibition of key proteins involved in cell survival and proliferation.

Case Study: Inhibition of BCL6

A notable study explored the ability of compounds similar to this compound to inhibit BCL6, a protein associated with various cancers. Researchers found that certain derivatives could disrupt the protein-protein interactions necessary for BCL6 function, leading to enhanced apoptosis in lymphoma cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : It can bind to cellular receptors, altering downstream signaling cascades.

- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, affecting replication and transcription processes .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development:

- Antimicrobial Agents : Its potential as a broad-spectrum antimicrobial agent is being investigated.

- Anticancer Drugs : Ongoing research aims to optimize its structure for enhanced potency against specific cancer types.

- Pharmacophore Development : The compound serves as an important building block for synthesizing more complex molecules with desired biological activities .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-5-iodopyridine-2,3-diamine has garnered attention for its potential as a lead compound in drug development:

-

Antimicrobial Activity : Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against various bacterial strains, such as E. coli and Staphylococcus aureus.

Compound Bacterial Strain Tested Minimum Inhibitory Concentration (MIC) This compound E. coli 32 µg/mL 6-Bromo-5-methylpyridine-2,3-diamine S. aureus 16 µg/mL 6-Iodo-2-pyridinamine P. aeruginosa 64 µg/mL - Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cell lines. Notably, it has shown potential in inhibiting BCL6, a protein associated with various cancers, leading to enhanced apoptosis in lymphoma cells.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules:

- Palladium-Catalyzed Reactions : It is utilized in selective palladium-catalyzed amination reactions, allowing for the introduction of aryl groups into the pyridine framework with high yields and selectivity. The use of bases like CsCO facilitates these reactions under mild conditions.

Biological Research

The compound's structural features enable it to interact with various biological macromolecules:

- Enzyme Inhibition : It may inhibit enzymes critical for metabolic pathways involved in cell survival.

- Receptor Modulation : The ability to bind to cellular receptors can alter downstream signaling cascades.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of halogenated pyridines, it was found that compounds similar to this compound displayed significant activity against multiple bacterial strains. This suggests that the presence of halogens enhances bioactivity.

Case Study 2: Anticancer Mechanisms

A notable investigation focused on the ability of this compound to disrupt protein-protein interactions necessary for BCL6 function. The study demonstrated that derivatives could significantly enhance apoptosis in cancer cells by modulating specific signaling pathways.

Comparison with Similar Compounds

Research Implications

- Electronic Effects: The electron-withdrawing iodine in this compound may enhance electrophilic substitution reactivity compared to non-iodinated analogues.

- Drug Design : Halogenated pyridines are pivotal in medicinal chemistry due to improved metabolic stability and target binding. The iodine atom’s polarizability could facilitate interactions with biological macromolecules .

- Safety Considerations : The compound’s sensitivity to light and moisture necessitates specialized storage, unlike more stable derivatives like 6-chloropurine (CAS: 87-42-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.